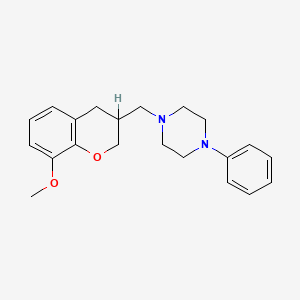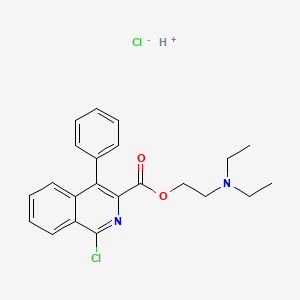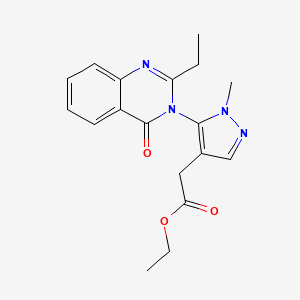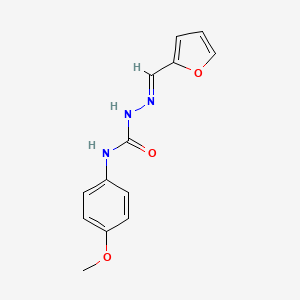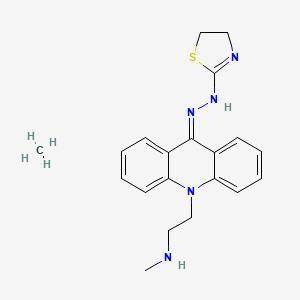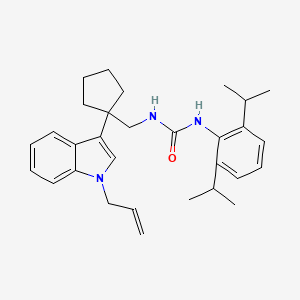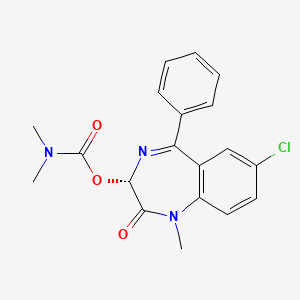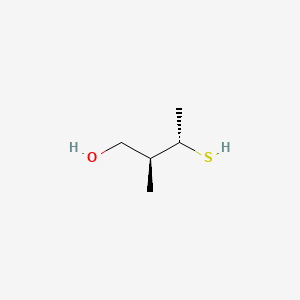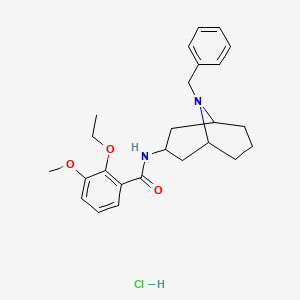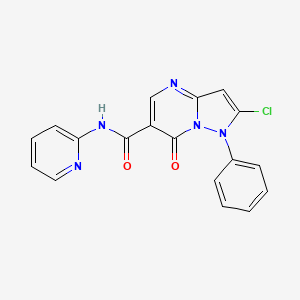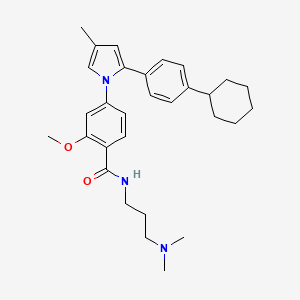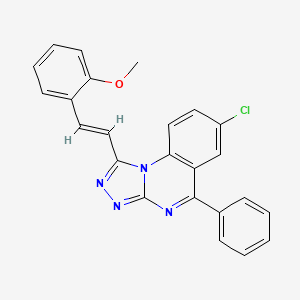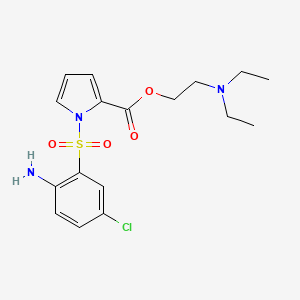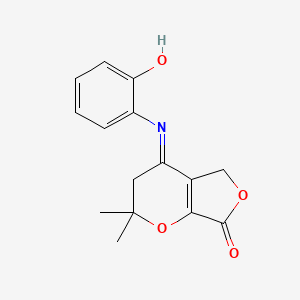
3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the furo-pyran ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenylimino group through nucleophilic substitution.
Oxidation Reactions: Conversion of the compound to its N-oxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions may convert the N-oxide group back to the parent amine.
Substitution: The phenylimino group can participate in various substitution reactions, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. Typical products may include various oxidized or reduced derivatives, as well as substituted compounds.
科学的研究の応用
“3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of “3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Pathway Involvement: Participation in biochemical pathways, leading to specific biological effects.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one: The parent compound without the N-oxide group.
2,2-Dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one: A similar compound with a different substitution pattern.
Uniqueness
The presence of the N-oxide group in “3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.
特性
CAS番号 |
117611-96-8 |
|---|---|
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC名 |
4-(2-hydroxyphenyl)imino-2,2-dimethyl-3,5-dihydrofuro[3,4-b]pyran-7-one |
InChI |
InChI=1S/C15H15NO4/c1-15(2)7-11(9-8-19-14(18)13(9)20-15)16-10-5-3-4-6-12(10)17/h3-6,17H,7-8H2,1-2H3 |
InChIキー |
QTNSLNKNHVDVQR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=NC2=CC=CC=C2O)C3=C(O1)C(=O)OC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


